Cas no 71735-82-5 (1-[(1R,2E,6E,10E)-2,7,11-trimethylcyclododeca-2,6,10-trien-1-yl]ethanone)

1-[(1R,2E,6E,10E)-2,7,11-trimethylcyclododeca-2,6,10-trien-1-yl]ethanone structure
71735-82-5 structure
Product Name:1-[(1R,2E,6E,10E)-2,7,11-trimethylcyclododeca-2,6,10-trien-1-yl]ethanone
CAS No:71735-82-5
MF:C17H26O
MW:246.387745380402
CID:1749869
PubChem ID:73556689
Update Time:2025-04-21

1-[(1R,2E,6E,10E)-2,7,11-trimethylcyclododeca-2,6,10-trien-1-yl]ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-[(1R,2E,6E,10E)-2,7,11-trimethylcyclododeca-2,6,10-trien-1-yl]ethanone
    • MMNBRFOWMAQCHY-UHFFFAOYSA-N
    • 71735-82-5
    • DTXCID601079078
    • Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)-
    • DTXSID00891036
    • Inchi: 1S/C17H26O/c1-13-8-5-6-11-15(3)17(16(4)18)12-14(2)10-7-9-13/h8,10-11,17H,5-7,9,12H2,1-4H3
    • InChI Key: MMNBRFOWMAQCHY-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(C)=CCCC=C(C)CCC=C(C)C1

Computed Properties

  • Exact Mass: 246.19848
  • Monoisotopic Mass: 246.198365449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 3
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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